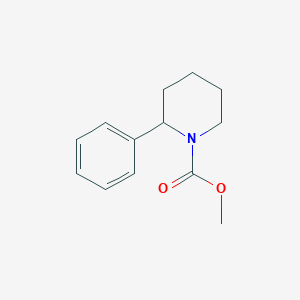
1-Piperidinecarboxylic acid, 2-phenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 2-phenyl-, methyl ester is a chemical compound that belongs to the class of piperidinecarboxylate esters. This compound is characterized by a piperidine ring substituted with a phenyl group and a methyl ester group. It is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 1-piperidinecarboxylic acid, 2-phenyl-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 1-piperidinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 2-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 2-phenyl-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-piperidinecarboxylic acid, 2-phenyl-, methyl ester involves its interaction with specific molecular targets. For instance, when used as an analgesic, it may act on opioid receptors, leading to pain relief. The compound’s structure allows it to fit into receptor sites, triggering a cascade of biochemical events that result in its therapeutic effects .
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 2-phenyl-, methyl ester can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential therapeutic agent in medicine.
Properties
CAS No. |
342878-62-0 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)14-10-6-5-9-12(14)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |
InChI Key |
DYVFDZUIPGUVJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















